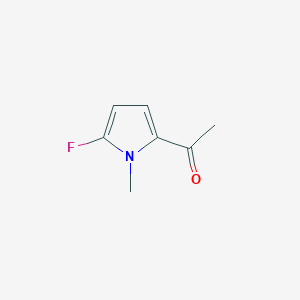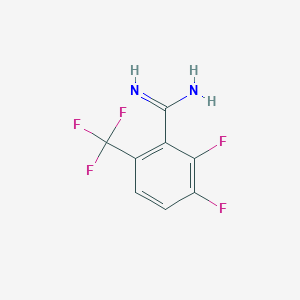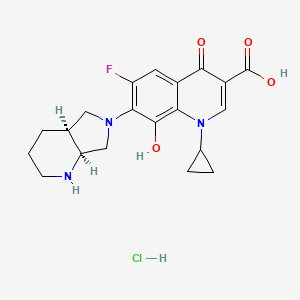
8-Hydroxy Moxifloxacin Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Moxifloxacin Hydrochloride Salt is a derivative of Moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is known for its potent antibacterial properties and is used in various pharmaceutical applications. The addition of the hydroxy group at the 8th position enhances its biological activity and solubility, making it a valuable compound in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Moxifloxacin Hydrochloride Salt involves several steps, starting from the basic structure of Moxifloxacin. The key steps include:
Cyclization: Formation of the quinoline core structure.
Fluorination: Introduction of the fluorine atom at the 6th position.
Hydroxylation: Addition of the hydroxy group at the 8th position.
Hydrochloride Formation: Conversion to the hydrochloride salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Sequential addition of reagents under controlled temperatures and pressures.
Purification: Use of crystallization and filtration techniques to isolate the final product.
Quality Control: Rigorous testing to ensure compliance with pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Moxifloxacin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products:
Oxo Derivatives: Formed through oxidation.
Reduced Analogs: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
8-Hydroxy Moxifloxacin Hydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on bacterial DNA replication and repair.
Medicine: Investigated for its potential in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mécanisme D'action
The antibacterial action of 8-Hydroxy Moxifloxacin Hydrochloride Salt is primarily due to its inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The hydroxy group at the 8th position enhances its binding affinity to the target enzymes, making it more effective .
Comparaison Avec Des Composés Similaires
Moxifloxacin: The parent compound, widely used as an antibiotic.
Levofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A well-known fluoroquinolone used to treat various infections.
Uniqueness: 8-Hydroxy Moxifloxacin Hydrochloride Salt stands out due to its enhanced solubility and biological activity. The hydroxy group at the 8th position not only improves its pharmacokinetic properties but also increases its efficacy against resistant bacterial strains .
Propriétés
Formule moléculaire |
C20H23ClFN3O4 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H22FN3O4.ClH/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23;/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
Clé InChI |
KSTSABWVSGZKEW-OEQYQXMYSA-N |
SMILES isomérique |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
SMILES canonique |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole](/img/structure/B15290292.png)
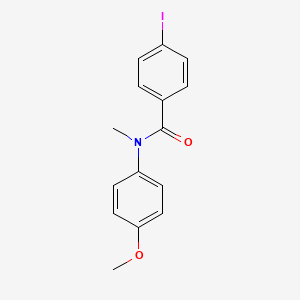
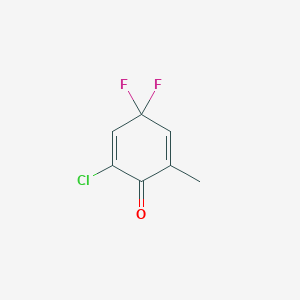
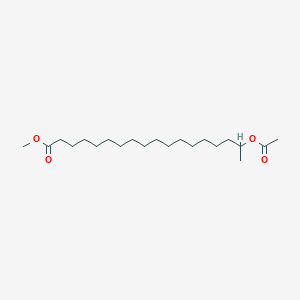
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
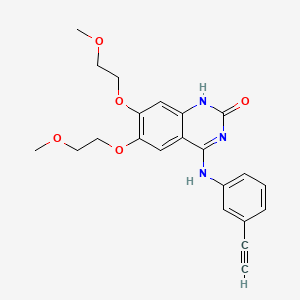
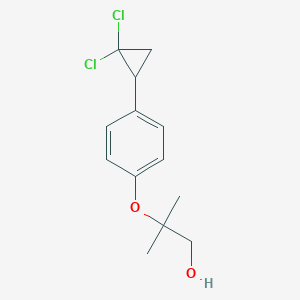

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
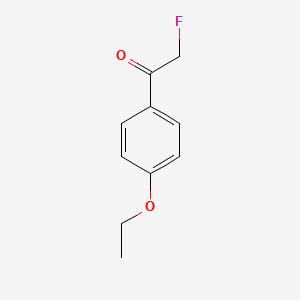
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
